molecular formula C7H11F2N3 B11731075 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine

5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11731075
M. Wt: 175.18 g/mol
InChI Key: QYZBMGMKGIYRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with difluoromethyl, ethyl, and methyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to enhance the efficiency and yield of the reaction . The use of continuous flow reactors can also be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

5-(difluoromethyl)-1-ethyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C7H11F2N3/c1-3-12-6(7(8)9)5(10)4(2)11-12/h7H,3,10H2,1-2H3

InChI Key

QYZBMGMKGIYRTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.